molecular formula C15H16O3 B106007 1-(4-Phenoxyphenoxy)-2-propanol CAS No. 57650-78-9

1-(4-Phenoxyphenoxy)-2-propanol

Cat. No.: B106007
CAS No.: 57650-78-9
M. Wt: 244.28 g/mol
InChI Key: RVAHBQKJLFMRFE-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenoxy)-2-propanol is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of two phenoxy groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenoxyphenoxy)-2-propanol typically involves the nucleophilic substitution reaction of 4-phenoxyphenol with an appropriate alkylating agent. One common method involves the reaction of 4-phenoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenoxy group to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a semi-continuous or fully continuous process. This involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenoxyphenoxy)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of phenoxy derivatives .

Scientific Research Applications

1-(4-Phenoxyphenoxy)-2-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenoxy)-2-propanol involves its interaction with specific molecular targets and pathways. For example, as an insect growth regulator, it mimics natural hormones in insects, disrupting their growth and development. This is achieved by binding to hormone receptors and interfering with normal hormonal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenoxyphenoxy)-2-propanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual phenoxy groups provide enhanced stability and reactivity compared to similar compounds, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

1-(4-phenoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAHBQKJLFMRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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